molecular formula C7H13N B1324383 N-cyclopropylcyclobutanamine CAS No. 823-13-2

N-cyclopropylcyclobutanamine

Cat. No.: B1324383
CAS No.: 823-13-2
M. Wt: 111.18 g/mol
InChI Key: DJLMNGVZYQJHPJ-UHFFFAOYSA-N
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Description

N-cyclopropylcyclobutanamine: is an organic compound with the molecular formula C8H15N It is a cyclobutanamine derivative where the amine group is substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropylation of Cyclobutanamine: One common method involves the cyclopropylation of cyclobutanamine using cyclopropylboronic acid in the presence of a copper catalyst.

    Reductive Amination: Another method involves the reductive amination of cyclobutanone with cyclopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of N-cyclopropylcyclobutanamine may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropylcyclobutanamine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

Chemistry: N-cyclopropylcyclobutanamine is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential therapeutic properties

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-cyclopropylcyclobutanamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the binding affinity of the compound to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the cyclopropyl substitution, making it less sterically hindered.

    N-cyclopropylmethylamine: Similar in structure but with a methyl group instead of a cyclobutane ring.

    N-cyclopropylcyclopentylamine: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: N-cyclopropylcyclobutanamine is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-cyclopropylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6(3-1)8-7-4-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMNGVZYQJHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633108
Record name N-Cyclopropylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-13-2
Record name N-Cyclopropylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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